Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate
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Overview
Description
Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, an aminocyclopentene ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclopentene derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, aminocyclopentene, and suitable catalysts or solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate include:
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-[(1R,4R)-4-(bromomethyl)cyclohexyl]methylcarbamate
- Tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h4-5,7-8H,6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
VEBNSNFMILHPSA-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)N |
Origin of Product |
United States |
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